2-(2-Chlorophenyl)morpholine 2-(2-Chlorophenyl)morpholine
Brand Name: Vulcanchem
CAS No.: 864539-95-7
VCID: VC6497987
InChI: InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
SMILES: C1COC(CN1)C2=CC=CC=C2Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66

2-(2-Chlorophenyl)morpholine

CAS No.: 864539-95-7

Cat. No.: VC6497987

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)morpholine - 864539-95-7

Specification

CAS No. 864539-95-7
Molecular Formula C10H12ClNO
Molecular Weight 197.66
IUPAC Name 2-(2-chlorophenyl)morpholine
Standard InChI InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2
Standard InChI Key GZOCSISIGGFMGP-UHFFFAOYSA-N
SMILES C1COC(CN1)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2-Chlorophenyl)morpholine features a six-membered morpholine ring fused to a 2-chlorophenyl group. The morpholine ring consists of four carbon atoms, one oxygen atom, and one nitrogen atom, adopting a chair conformation. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name2-(2-chlorophenyl)morpholine
SMILESC1COC(CN1)C2=CC=CC=C2Cl
InChI KeyGZOCSISIGGFMGP-UHFFFAOYSA-N
PubChem CID3739938

The stereochemistry of related analogs, such as (2R,5S)-2-(2-chlorophenyl)-5-methylmorpholine (PubChem CID 39242973), demonstrates how subtle structural modifications alter physicochemical and biological profiles .

Physicochemical Properties

Data from American Elements and PubChem reveal the following properties :

PropertyValue
AppearanceLiquid
DensityNot explicitly reported
SolubilityLikely soluble in polar organic solvents
Storage ConditionsRoom temperature, inert atmosphere

The compound’s liquid state at ambient temperatures facilitates its use in synthetic workflows but necessitates precautions against inhalation and dermal exposure due to its hazard profile .

Synthesis and Manufacturing

Industrial-Scale Production

American Elements reports bulk packaging options for morpholine derivatives, including 5-gallon pails and 1-ton super sacks, indicating scalability . High-purity grades (99.9%+) are achievable via column chromatography or distillation, critical for pharmaceutical applications where impurity profiles are tightly controlled .

Industrial and Research Applications

Pharmaceutical Intermediates

Chem-Impex identifies 2-(2-chlorophenyl)morpholine oxalate as a key intermediate in drug discovery, particularly for central nervous system (CNS) agents and anti-inflammatory drugs . Its morpholine moiety enhances blood-brain barrier permeability, a desirable trait in neurotherapeutics.

Agrochemical Formulations

The chlorophenyl group contributes to pesticidal activity by disrupting insect neurotransmission. While specific studies are lacking, analogs like fipronil (a phenylpyrazole insecticide) validate the chlorophenyl motif’s efficacy in agrochemistry .

Material Science

Morpholine derivatives are employed in corrosion inhibitors and polymer stabilizers. The electron-withdrawing chlorine atom in 2-(2-chlorophenyl)morpholine could improve thermal stability in epoxy resins, though empirical data are needed .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra of related compounds show morpholine ring protons at δ 3.6–4.0 ppm and aromatic protons at δ 7.2–7.8 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 197.66 for the parent compound .

Chromatography

Purification via silica gel chromatography (3% methanol in dichloromethane) is standard, yielding >98% purity for research-grade material .

Future Directions

Research priorities include:

  • Mechanistic Studies: Elucidating the compound’s COX inhibition mechanism through molecular docking.

  • Derivatization: Exploring substitutions at the 5-position of the morpholine ring to enhance selectivity.

  • Scale-Up Optimization: Developing continuous-flow synthesis to improve yield and reduce waste.

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